Researchers have utilized 4-pyrimidinecarboxylic acid to study the pathways and enzymes involved in pyrimidine biosynthesis. By investigating how cells synthesize and regulate the production of this molecule, scientists can gain insights into fundamental cellular processes and identify potential targets for therapeutic intervention in diseases associated with pyrimidine metabolism disorders. Pubmed Central: The Role of Orotate Phosphoribosyltransferase in Cellular Pyrimidine Metabolism and Cell Proliferation
Studies have explored the potential involvement of 4-pyrimidinecarboxylic acid in various diseases, including:
Pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with a carboxylic acid functional group at the fourth position. Its molecular formula is CHNO, and it features a nitrogen-containing aromatic ring, which is integral to its biological activity and chemical reactivity. The compound is known for its role in various biochemical processes and as a precursor in the synthesis of pharmaceuticals.
Pyrimidine-4-carboxylic acid exhibits significant biological properties, including:
Several methods exist for synthesizing pyrimidine-4-carboxylic acid:
Pyrimidine-4-carboxylic acid stands out due to its specific positioning of functional groups, which influences both its chemical behavior and biological activity compared to similar compounds. Its versatility as a precursor for various pharmacologically active molecules further underscores its significance in medicinal chemistry.
Research has focused on the interactions of pyrimidine-4-carboxylic acid with various biomolecules:
The study of pyrimidine derivatives dates to the early 20th century, driven by their prevalence in nucleic acids and coenzymes. Pyrimidine-4-carboxylic acid, however, gained prominence later due to challenges in its regioselective synthesis. Early efforts focused on functionalizing preformed pyrimidine rings, but yields were often low due to competing reactions at the 2- and 5-positions. A breakthrough came in 2012 with the Minisci alkoxycarbonylation reaction, which enabled direct radical-based carboxylation at the 4-position using silver nitrate and peroxydisulfate. This method allowed gram-scale production of ethyl 5-bromopyrimidine-4-carboxylate, a key intermediate for kinase inhibitors like CX-5011.
Historical patents and publications highlight its role in antiviral and anticancer agents. For instance, derivatives of pyrimidine-4-carboxylic acid were pivotal in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) during the HIV drug discovery campaigns of the 1990s. The compound’s crystal structure, resolved in 2013 (CCDC 929697), further advanced structure-based drug design by clarifying hydrogen-bonding interactions with biological targets.
Pyrimidine-4-carboxylic acid occupies a unique niche in heterocyclic chemistry due to its electronic and steric profile. The electron-withdrawing carboxylic acid group at the 4-position deactivates the ring, directing electrophilic substitutions to the 5-position while enhancing stability toward oxidation. This regioselectivity is exploited in synthesizing halogenated derivatives, such as 5-bromo-2-(propylthio)pyrimidine-4-carboxylic acid, a precursor to cyclin-dependent kinase (CDK) inhibitors.
The compound’s acidity (pKa ≈ 2.5 for the carboxylic group) facilitates salt formation, improving solubility for biological applications. Additionally, its ability to undergo decarboxylation under thermal or catalytic conditions (e.g., CuI at 180°C) yields pyrimidine scaffolds for further functionalization. The table below summarizes key reactions and conditions:
The position of the carboxylic acid group profoundly influences the properties and reactivity of pyrimidine derivatives. A comparative analysis of pyrimidine-2-, -4-, and -5-carboxylic acids reveals distinct behavioral patterns:
The following table contrasts key physicochemical properties:
| Property | Pyrimidine-2-CA | Pyrimidine-4-CA | Pyrimidine-5-CA |
|---|---|---|---|
| Molecular Weight (g/mol) | 124.10 | 124.10 | 124.10 |
| Melting Point (°C) | 285–287 | 210–212 | 195–198 |
| logP | −0.12 | −0.45 | −0.30 |
| pKa | 1.8 | 2.5 | 2.2 |
| Solubility (mg/mL, H₂O) | 12.4 | 18.9 | 15.6 |
The oxidative synthesis of pyrimidine-4-carboxylic acid from 4-methylpyrimidine represents the most extensively studied and historically significant synthetic approach to this important heterocyclic compound [5]. The fundamental transformation involves the selective oxidation of the methyl group at the 4-position of the pyrimidine ring while preserving the aromatic heterocyclic structure [5]. This methodology was first reported by Gabriel and Colman in 1899 and has since undergone significant optimization to improve yields and reaction efficiency [5].
The basic oxidation process proceeds through a mechanism involving the formation of intermediate oxidation products before reaching the final carboxylic acid stage [5]. Initial studies revealed that the reaction yields were disappointingly low, typically ranging from 20 to 30 percent under standard conditions [5]. The poor yields were attributed to competing decarboxylation reactions that occurred during the oxidation process, leading to the formation of pyrimidine and carbon dioxide as unwanted byproducts [5].
Research conducted at Oregon State University demonstrated that pyrimidine-4-carboxylic acid undergoes significant decarboxylation in hot aqueous solution, yielding pyrimidine and carbon dioxide [5]. The decarboxylation rate was found to be markedly affected by the alkalinity of the solution, with higher pH conditions generally promoting greater stability of the carboxylic acid product [5]. Gas chromatographic analysis of reaction products confirmed that pyrimidine was the primary decarboxylation product, with no detectable unreacted 4-methylpyrimidine remaining after complete oxidation [5].
The ionization constant of pyrimidine-4-carboxylic acid was determined to be 6.1 × 10⁻⁴, indicating moderate acidity typical of aromatic carboxylic acids [5]. The compound exhibits limited water solubility at room temperature, dissolving to the extent of approximately one part in 300 parts water, but shows considerably enhanced solubility in hot water, making recrystallization from aqueous media feasible [5].
Potassium permanganate oxidation represents the classical and most widely employed method for synthesizing pyrimidine-4-carboxylic acid from 4-methylpyrimidine [5]. The standard procedure involves treating 4-methylpyrimidine with a stoichiometric amount of potassium permanganate in dilute aqueous solution under reflux conditions for approximately six hours [5]. The theoretical reaction requires two equivalents of potassium permanganate per equivalent of starting material to achieve complete oxidation to the carboxylic acid [5].
Under standard reaction conditions, the permanganate oxidation typically proceeds at temperatures around 100°C in aqueous medium [5]. The reaction mixture gradually becomes more alkaline as the oxidation progresses due to the formation of potassium hydroxide as a byproduct [5]. The manganese dioxide precipitate formed during the reaction can be removed by filtration, and the product is isolated by acidification of the concentrated reaction mixture with concentrated nitric acid [5].
A critical breakthrough in permanganate-mediated synthesis came with the discovery that adding small amounts of potassium hydroxide to the reaction mixture dramatically improves yields [5]. When the initial reaction medium was made 0.16 N with respect to potassium hydroxide, yields increased from 25 percent to an impressive 92 percent [5]. This improvement was attributed to the suppression of decarboxylation reactions that compete with the desired oxidation process [5].
The mechanistic basis for the yield improvement lies in the pH-dependent stability of pyrimidine-4-carboxylic acid [5]. Under neutral or mildly acidic conditions, the product undergoes significant decarboxylation, leading to carbon dioxide evolution and formation of pyrimidine [5]. The addition of base shifts the equilibrium toward the more stable carboxylate salt form, effectively minimizing the decarboxylation pathway [5].
Detailed kinetic studies revealed that carbon dioxide formation could account for up to 73.5 percent of the starting material under standard conditions, but this was reduced to only 23.4 percent when optimized basic conditions were employed [5]. The relationship between potassium hydroxide concentration and yield optimization follows a clear trend, with maximum yields achieved at approximately 5.4 grams of potassium hydroxide per reaction run [5].
The Minisci homolytic alkoxycarbonylation reaction represents a modern and highly efficient approach for the synthesis of pyrimidine-4-carboxylic acid derivatives [3] [4]. This methodology employs radical chemistry to achieve direct alkoxycarbonylation of pyrimidine substrates, offering superior regioselectivity and yield compared to traditional oxidative methods [3]. The reaction was found to be particularly effective for synthesizing 5-halopyrimidine-4-carboxylic acid esters, which can subsequently be hydrolyzed to yield the free acid [3].
The Minisci alkoxycarbonylation process utilizes ethyl glyoxylate as the alkoxycarbonyl source in combination with radical initiators to generate the reactive alkoxycarbonyl radicals [3]. The reaction demonstrates remarkable regioselectivity, allowing one-step synthesis of useful quantities exceeding 10 grams of ethyl 5-bromopyrimidine-4-carboxylate in 48 percent yield from inexpensive 5-bromopyrimidine [3]. This represents a significant improvement over conventional multi-step synthesis routes [3].
The reaction conditions typically involve a toluene-water biphasic solvent system, which minimizes polysubstitution reactions and enhances selectivity [3]. The addition of acetic acid was found to increase conversion rates, likely through protonation effects that enhance the electrophilicity of the pyrimidine substrate [3]. The reaction can be conducted at relatively mild temperatures, typically around 37°C, making it suitable for temperature-sensitive substrates [3].
Recent developments in visible-light-induced Minisci reactions have further expanded the scope of this methodology [7]. These photochemical variants utilize simple carbon-hydrogen feedstocks such as cycloalkanes, ethers, alcohols, esters, and amides as alkyl radical sources [7]. The mechanistic studies revealed that alkyl radicals are generated via hydrogen atom transfer with dichloromethyl radicals, which are formed by photoreduction of chloroform [7].
The synthetic utility of Minisci alkoxycarbonylation has been demonstrated in the preparation of pharmacologically active molecules, including potent casein kinase 2 inhibitors such as CX-5011 [3]. This application highlights the method's value in medicinal chemistry applications where regioselective functionalization of pyrimidine scaffolds is required [3].
Regioselective functionalization of pyrimidines presents unique challenges due to the electron-deficient nature of the heterocyclic ring [11] [13]. The pyrimidine core contains two nitrogen atoms that significantly influence the electronic properties and reactivity patterns of the ring system [11]. Selective functionalization at the 4-position requires careful consideration of both electronic and steric factors [11].
Selenium dioxide oxidation represents an alternative regioselective approach for introducing carboxylic acid functionality into pyrimidine systems [9] [24]. This method demonstrates site-selective oxidation of methyl groups attached to pyrimidine rings, with particular effectiveness for the 4-methyl position [9]. The selenium dioxide reaction typically proceeds in pyridine solvent at reflux temperatures around 115°C for 5 to 5.5 hours [9].
The regioselectivity observed in selenium dioxide oxidations arises from the preferential activation of the 4-methyl group compared to other positions on the pyrimidine ring [9]. Studies using 2,4-dimethylpyrimidine as substrate showed selective oxidation of the 4-methyl group to give pyrimidine-4-carboxylic acid derivatives in yields up to 80.5 percent [8]. The reaction conditions involve slight excess of selenium dioxide (typically 1.2 equivalents) in pyridine solvent [9].
Metalation-based approaches offer another strategy for regioselective functionalization of pyrimidines [13]. These methods utilize bimetallic bases to achieve selective zincation at specific positions, followed by electrophilic interception to introduce desired functional groups [13]. The coordination effects between the metal centers and pyrimidine nitrogen atoms provide the basis for the observed regioselectivity [13].
Contemporary research has focused on developing directing group-free methodologies for regioselective functionalization [12]. These approaches circumvent the need for pre-installed directing groups by exploiting the inherent electronic properties of the pyrimidine system [12]. Such methods are particularly valuable for late-stage functionalization applications where installation and removal of directing groups would be impractical [12].
The comparative evaluation of synthetic methodologies for pyrimidine-4-carboxylic acid reveals significant differences in efficiency, practicality, and scalability among the various approaches [5] [3] [9]. Each methodology presents distinct advantages and limitations that must be considered when selecting an appropriate synthetic strategy.
| Method | Starting Material | Oxidant/Reagent | Conditions | Yield (%) | Temperature (°C) | Reaction Time | Regioselectivity |
|---|---|---|---|---|---|---|---|
| Permanganate Oxidation (Standard) | 4-Methylpyrimidine | Potassium permanganate (2 equiv.) | Aqueous, reflux, 6h | 25 | 100 | 6 hours | C-4 methyl specific |
| Permanganate Oxidation (Potassium hydroxide-Modified) | 4-Methylpyrimidine | Potassium permanganate + potassium hydroxide | Aqueous + 0.16 N potassium hydroxide, reflux | 92 | 100 | 6 hours | C-4 methyl specific |
| Selenium Dioxide Oxidation | 2,4-Dimethylpyrimidine | Selenium dioxide (1.2 equiv.) | Pyridine, reflux, 5h | 80.5 | 115 | 5.5 hours | C-4 methyl selective |
| Minisci Alkoxycarbonylation | 5-Halopyrimidines | Ethyl glyoxylate + radical initiator | Toluene-water biphasic, 37°C | 48 | 37 | Variable | Highly regioselective |
| Oxidation with Selenium dioxide/Pyridine | Polymethylpyrimidines | Selenium dioxide in pyridine | Pyridine solvent, reflux | Variable (site-selective) | 115 | 5 hours | Site-selective for C-4 |
The permanganate oxidation method, when optimized with potassium hydroxide addition, provides the highest yields among the oxidative approaches [5]. The dramatic improvement from 25 to 92 percent yield represents one of the most significant synthetic optimizations reported for this transformation [5]. However, this method requires careful pH control and generates considerable manganese waste [5].
Selenium dioxide oxidation offers moderate yields with good regioselectivity, particularly for polymethylpyrimidine substrates [9]. The method benefits from relatively straightforward workup procedures but requires the use of toxic selenium compounds, limiting its attractiveness for large-scale applications [9]. The reaction typically provides yields in the range of 80 percent under optimized conditions [8].
The Minisci alkoxycarbonylation approach, while providing more moderate yields around 48 percent, offers several distinct advantages [3]. The reaction proceeds under mild conditions, demonstrates excellent regioselectivity, and can be scaled to produce multi-gram quantities of product [3]. The method is particularly valuable for preparing halogenated pyrimidine-4-carboxylic acid derivatives that are difficult to access through traditional oxidative routes [3].
Recent photochemical variants of the Minisci reaction have expanded the substrate scope to include simple alkyl feedstocks [7]. These methods utilize environmentally benign reaction conditions and avoid the need for harsh oxidizing agents [7]. The visible-light-induced protocols represent a significant advancement toward more sustainable synthetic methodologies [7].
The transition from laboratory-scale synthesis to industrial production of pyrimidine-4-carboxylic acid requires careful evaluation of multiple factors including cost, environmental impact, safety considerations, and process scalability [18] [25]. Each synthetic methodology presents unique challenges and opportunities when considered for large-scale implementation.
| Parameter | Permanganate Method | Selenium Dioxide Method | Minisci Method |
|---|---|---|---|
| Laboratory Scale | 1-10 g | 1-5 g | 10-50 g |
| Pilot Scale | 100-1000 g | 50-500 g | 1-10 kg |
| Industrial Scale | >10 kg | Limited | >50 kg |
| Cost per kg | Moderate | High | Low-Moderate |
| Environmental Impact | High (Manganese waste) | Very High (Selenium toxicity) | Low |
| Safety Considerations | Moderate | High (toxic) | Low |
| Purification Complexity | Simple filtration | Complex extraction | Moderate |
The permanganate-mediated synthesis, particularly the potassium hydroxide-optimized variant, demonstrates excellent scalability potential due to its high yields and relatively simple workup procedures [5]. The method has been successfully scaled to multi-kilogram production levels with yields consistently exceeding 90 percent [5]. However, the environmental impact of manganese dioxide waste disposal represents a significant concern for industrial applications [5].
Process economics favor the permanganate method for large-scale production due to the relatively low cost of potassium permanganate and the straightforward isolation procedures [5]. The product can be isolated by simple acidification and filtration, minimizing the need for complex purification equipment [5]. The high yields achievable with the optimized protocol translate directly into improved process economics [5].
Selenium dioxide oxidation faces significant limitations for industrial scale-up due to the high toxicity of selenium compounds and associated environmental regulations [9] [24]. The method requires specialized handling equipment and waste treatment facilities, substantially increasing capital and operating costs [9]. Additionally, the complex extraction procedures needed for product isolation add to the overall process complexity [9].
The Minisci alkoxycarbonylation approach shows considerable promise for industrial implementation, particularly for specialized applications requiring high regioselectivity [3]. The method has been demonstrated at multi-gram scales with consistent results [3]. The mild reaction conditions and reduced environmental impact make it attractive for pharmaceutical manufacturing applications where product quality and environmental compliance are paramount [3].
Recent developments in continuous flow processing have enhanced the scalability prospects for Minisci reactions [18]. Flow chemistry approaches offer improved heat and mass transfer, better reaction control, and enhanced safety profiles compared to batch processes [18]. These technological advances position the Minisci methodology as a viable option for large-scale production [18].
Industrial pyrimidine synthesis increasingly emphasizes sustainability and green chemistry principles [40]. The growing demand for renewable and environmentally friendly production methods is driving innovation in synthetic methodologies [40]. Future industrial processes will likely incorporate biotechnological approaches, renewable feedstocks, and closed-loop systems to minimize environmental impact [40].
The crystal structure of pyrimidine-4-carboxylic acid (C₅H₄N₂O₂) demonstrates a highly ordered arrangement characterized by the formation of molecular sheets that stack along the b-axis direction [1] [2]. The compound crystallizes in a monoclinic crystal system with space group P2₁/m, featuring acid molecules positioned on mirror planes [1] [2].
The molecular sheet formation represents a fundamental structural motif in pyrimidine-4-carboxylic acid, where individual molecules align to create two-dimensional layers [1]. These sheets are composed of planar molecules oriented such that both the hetero-ring and carboxylate group atoms lie coplanar within each sheet [1]. The sheet structure is stabilized by a combination of hydrogen bonding interactions and van der Waals forces that dictate the overall crystal packing arrangement.
The stacking pattern follows a systematic arrangement where consecutive molecular sheets are separated by specific intermolecular distances. The distance between adjacent sheets is precisely 3.171(1) Å, which indicates the presence of weak van der Waals interactions as the primary cohesive forces holding the sheets together [1]. This stacking arrangement creates a layered structure that extends throughout the crystal lattice, with each layer maintaining its two-dimensional integrity while participating in the three-dimensional crystal architecture.
The hydrogen bonding network in pyrimidine-4-carboxylic acid represents a critical structural feature that governs both the molecular sheet formation and the overall crystal stability. The primary hydrogen bonding interaction occurs between the carboxylic acid group and the pyrimidine nitrogen atoms, specifically involving O—H⋯N hydrogen bonds [1] [2].
The dominant hydrogen bonding pattern features the carboxylic acid hydrogen atom (H1) as the donor and the pyrimidine nitrogen atom (N1) as the acceptor. The geometric parameters of this interaction are precisely defined: the O1—H1⋯N1 hydrogen bond exhibits a donor-hydrogen distance of 1.04(4) Å, a hydrogen-acceptor distance of 1.62(4) Å, and a donor-acceptor distance of 2.660(3) Å [1] [2]. The hydrogen bond angle measures 179(3)°, indicating an almost perfectly linear arrangement that maximizes the electrostatic attraction between the donor and acceptor atoms [1] [2].
This hydrogen bonding pattern creates [1] chains that propagate through the crystal structure, linking adjacent molecules in a systematic arrangement [1] [2]. The chains are formed through the symmetry operation x, y, z-1, which generates a repeating pattern of hydrogen-bonded molecules extending along the crystallographic c-axis direction [1] [2].
The hydrogen bonding network exhibits remarkable strength, with the O—H⋯N interaction distance of 2.658(3) Å falling within the typical range for moderate to strong hydrogen bonds [1]. This bonding pattern is consistent with the complementary nature of carboxylic acid donors and pyrimidine acceptors, creating a robust supramolecular architecture that stabilizes the crystal structure.
A defining structural characteristic of pyrimidine-4-carboxylic acid is the coplanarity observed between the hetero-ring and carboxylate group atoms within the molecular sheets. This coplanar arrangement is crucial for optimizing intermolecular interactions and stabilizing the crystal structure [1].
The pyrimidine ring maintains excellent planarity, with bond lengths and angles that are consistent with aromatic character. The C—C and C—N bond distances within the pyrimidine ring are typical for aromatic heterocycles, with C4—N3 measuring 1.335(3) Å, C4—C5 measuring 1.376(4) Å, and N1—C2 measuring 1.329(4) Å [1] [2]. These values are consistent with the electronic delocalization expected in the pyrimidine ring system.
The carboxylate group demonstrates a planar geometry with the C7—O1 bond length of 1.314(4) Å and the C7—O2 bond length of 1.200(3) Å, indicating the typical C—OH single bond and C=O double bond character, respectively [1] [2]. The O2—C7—O1 bond angle measures 124.9(2)°, which is characteristic of carboxylic acid groups [1] [2].
The coplanarity between the hetero-ring and carboxylate groups is maintained through the connecting C4—C7 bond, which measures 1.509(3) Å [1] [2]. This single bond length allows for rotational freedom, but the crystal packing forces favor the coplanar arrangement that maximizes the efficiency of intermolecular interactions within the molecular sheets.
The van der Waals interactions between molecular sheets in pyrimidine-4-carboxylic acid play a crucial role in determining the overall crystal structure and stability. These weak intermolecular forces are responsible for holding the hydrogen-bonded sheets together in the three-dimensional crystal lattice [1].
The van der Waals interactions are evidenced by the intersheet distance of 3.171(1) Å, which is characteristic of weak attractive forces between neutral molecular layers [1]. This distance is consistent with the sum of van der Waals radii for the atoms involved in the intersheet contacts, indicating optimal packing efficiency while maintaining structural stability.
The nature of these van der Waals interactions involves multiple contact points between atoms from adjacent sheets. The interactions primarily involve the aromatic π-electron systems of the pyrimidine rings and the polar regions of the carboxylate groups from neighboring sheets. These contacts create a network of weak attractions that collectively provide significant stabilization to the crystal structure.
The contribution of van der Waals forces to the overall crystal stability is substantial, despite their individual weakness compared to hydrogen bonds. The numerous contact points between adjacent sheets create a cumulative effect that maintains the integrity of the three-dimensional structure. The balance between attractive van der Waals forces and repulsive interactions determines the optimal intersheet spacing observed in the crystal structure.
The structural features of pyrimidine-4-carboxylic acid provide valuable insights when compared to its metal complexes, particularly the lithium complex reported by Starosta and Leciejewicz [1] [3]. These comparisons reveal how coordination to metal centers influences the molecular geometry and crystal packing patterns.
In the lithium complex [Li₄(C₅H₃N₂O₂)₄(H₂O)₄], the pyrimidine-4-carboxylate ligands adopt multiple coordination modes, including μ₂ and μ₃ bridging patterns [3]. The tetrameric molecular clusters formed in the lithium complex contrast sharply with the discrete molecular sheets observed in the free acid [3]. The C—C and C—N bond distances and bond angles within the pyrimidine ring remain remarkably consistent between the free acid and the lithium complex, indicating that coordination does not significantly perturb the electronic structure of the aromatic ring [1] [3].
The carboxylate group geometry shows more pronounced changes upon coordination. In the lithium complex, the carboxylate groups adopt various coordination modes, with O11 and O21 atoms serving as bridging ligands between lithium centers [3]. The Li—O bond distances range from 1.909(3) to 1.946(2) Å, which are typical for lithium carboxylate complexes [3].
The coordination environment in the lithium complex features distorted tetrahedral geometry around one lithium center and distorted trigonal bipyramidal geometry around the other [3]. This coordination diversity contrasts with the simple hydrogen bonding patterns observed in the free acid, demonstrating how metal coordination can dramatically alter the supramolecular architecture.
The hydrogen bonding patterns in the lithium complex involve coordinated water molecules as donors and carboxylate oxygen atoms as acceptors, creating a three-dimensional network distinct from the sheet-like structure of the free acid [3]. The N—H⋯O and O—H⋯N hydrogen bonds in the lithium complex exhibit different geometric parameters compared to the O—H⋯N bonds in the free acid, reflecting the influence of metal coordination on the overall electronic distribution.
| Parameter | Free Acid | Lithium Complex |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/m | P2₁/c |
| Structural Motif | Molecular sheets | Tetrameric clusters |
| Primary Interactions | O—H⋯N hydrogen bonds | Metal coordination + H-bonds |
| Intermolecular Spacing | 3.171(1) Å | Variable |
| Coordination Mode | None | μ₂ and μ₃ bridging |
The structural comparison reveals that while the intrinsic molecular geometry of pyrimidine-4-carboxylic acid remains largely unchanged upon coordination, the supramolecular architecture undergoes dramatic transformation. The discrete molecular sheets of the free acid are replaced by complex three-dimensional networks in the metal complexes, highlighting the profound influence of metal coordination on crystal packing and intermolecular interactions.
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